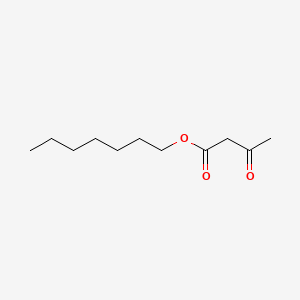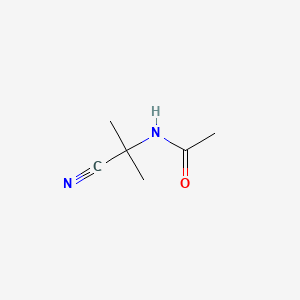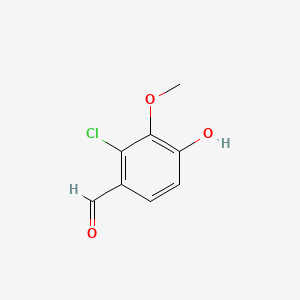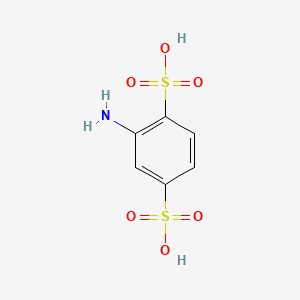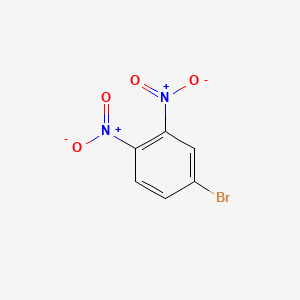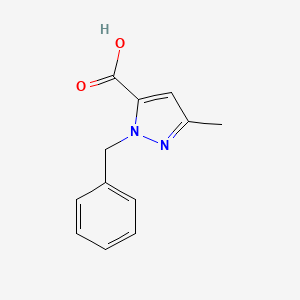
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
説明
作用機序
Target of Action
A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia.
Mode of Action
Based on its structural similarity to 3-methylpyrazole-5-carboxylic acid, it may also act as an inhibitor of dao . Inhibitors typically work by binding to the active site of the enzyme, preventing the substrate from interacting with the enzyme and thus blocking the enzyme’s activity.
Biochemical Pathways
If it acts as a dao inhibitor like its structurally similar compound, it could affect the metabolism of d-amino acids . This could potentially lead to an accumulation of D-amino acids and a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the DAO-catalyzed reaction.
Result of Action
If it acts as a dao inhibitor, it could potentially protect dao cells from oxidative stress induced by d-serine , as is the case with 3-Methylpyrazole-5-carboxylic acid.
生化学分析
Biochemical Properties
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as D-amino acid oxidase (DAO), where it acts as an inhibitor . This interaction helps protect DAO cells from oxidative stress induced by D-Serine. Additionally, the compound has been noted for its potential antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound influences various cellular processes. It has been shown to protect cells from oxidative stress and prevent formalin-induced tonic pain . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it modulates these processes to maintain cellular homeostasis. Its role in inhibiting D-amino acid oxidase further underscores its importance in cellular protection mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. As an inhibitor of D-amino acid oxidase, it binds to the enzyme and prevents its activity, thereby reducing oxidative stress in cells . This inhibition is crucial for protecting cells from damage and maintaining cellular function. Additionally, the compound’s potential to modulate gene expression and enzyme activity further elucidates its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that it maintains its protective effects against oxidative stress over extended periods, highlighting its potential for long-term applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and pain . At higher doses, potential toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as D-amino acid oxidase, influencing metabolic flux and metabolite levels . The compound’s role in modulating these pathways is essential for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these interactions is vital for optimizing its therapeutic potential and ensuring its effective delivery to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis.
準備方法
The synthesis of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
類似化合物との比較
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxyl group.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has an ethyl group instead of a benzyl group, which can affect its reactivity and applications.
3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the benzyl group, which can influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-benzyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJADNHRPPVETTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150655 | |
| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-70-4 | |
| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



